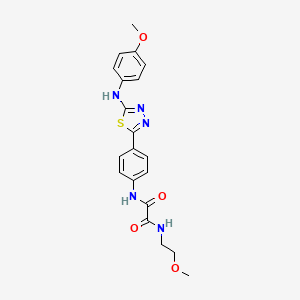

![molecular formula C8H12O4 B2710777 (R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one CAS No. 851764-31-3](/img/structure/B2710777.png)

(R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

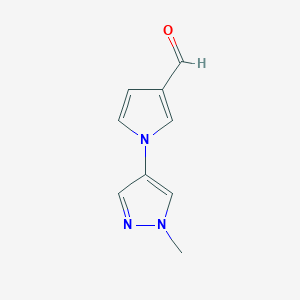

“®-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one” is a chemical compound . It is also known as 1,4-Cyclohexanedione monoethyleneacetal . The molecular formula of this compound is C₈H₁₂O₃ and it has a molecular weight of 156.18 .

Synthesis Analysis

A novel Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .Molecular Structure Analysis

The molecular structure of “®-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one” is characterized by its molecular formula C₈H₁₂O₃ . The average mass of this compound is 156.179 Da and the monoisotopic mass is 156.078644 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one” include its physical state as a powder solid, its appearance as beige, and it is odorless . The melting point range of this compound is 74 - 76 °C / 165.2 - 168.8 °F .Scientific Research Applications

Precursor in Flavor Chemistry

One of the notable applications of compounds closely related to (R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one is in the realm of flavor chemistry. For example, 2-Hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one was identified as a precursor to 8,9-dehydrotheaspirone in white-fleshed nectarine juice. This finding highlights the compound's role in the natural flavor composition of fruits and its potential application in food science for flavor enhancement or replication Knapp, H., Weigand, Cornelia, Gloser, Jurgen, & Winterhalter, P. (1997). Journal of Agricultural and Food Chemistry.

Synthetic Intermediate

The compound has been recognized for its utility as a bifunctional synthetic intermediate in organic chemistry. It serves as a foundational chemical in the synthesis of various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. The synthesis process from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane demonstrates its versatility and efficiency in producing high-yield and high-purity 1,4-Dioxaspiro[4.5]decan-8-one, offering insights into potential industrial applications in chemical manufacturing Zhang, Feng-bao (2006). Journal of Chemical Engineering of Chinese Universities.

Pheromone Synthesis

Another significant application lies in the field of entomology, where derivatives of this compound are synthesized for their role as insect pheromones. Studies on diastereoselective routes to various dioxaspiro decane derivatives have shed light on their importance in understanding and synthesizing pheromone components for specific insect species. This research has implications for developing environmentally friendly pest control methods and further understanding insect communication Zarbin, P., Oliveira, Alfredo R. M., & Delay, C. (2003). Tetrahedron Letters.

Chemical Engineering and Polymer Synthesis

In chemical engineering and polymer science, the compound's derivatives have been explored for creating novel materials. For instance, synthesis of derivatives based on 1,4-dioxaspiro[4.5]decan-8-one has led to the development of new compounds with potential applications in materials science, highlighting the compound's role in advancing the synthesis of innovative materials Samsonov, V. A., & Volodarsky, L. B. (2000). Chemistry of Heterocyclic Compounds.

Safety and Hazards

“®-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

(7R)-7-hydroxy-1,4-dioxaspiro[4.5]decan-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-6-1-2-8(5-7(6)10)11-3-4-12-8/h7,10H,1-5H2/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTNSAGYNLKXNZ-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(C1=O)O)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2(C[C@H](C1=O)O)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

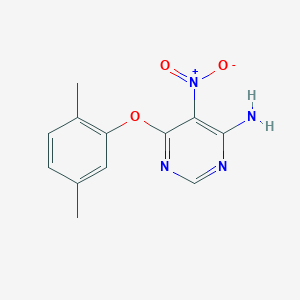

![4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2710694.png)

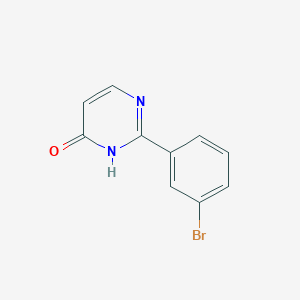

![tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B2710704.png)

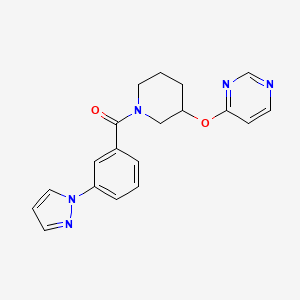

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2710705.png)

![ethyl 2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2710706.png)

![2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2710707.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2710711.png)

![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B2710712.png)

![2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride](/img/structure/B2710717.png)